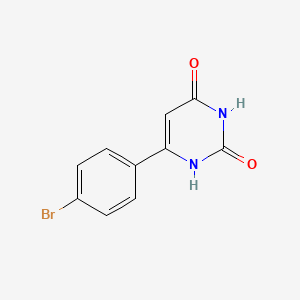
6-(4-bromophényl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé a été utilisé dans la conception et la synthèse de nouvelles séries de dérivés de pyrrolo[2,3-d]pyrimidine. Ces dérivés ont montré des résultats prometteurs dans des études anticancéreuses in vitro, en particulier contre les lignées cellulaires du cancer du sein . Les études de docking moléculaire de ces dérivés ont indiqué de fortes affinités de liaison contre la protéine anti-apoptotique Bcl2, suggérant un potentiel en tant qu'agent thérapeutique dans le traitement du cancer .
Inhibition du récepteur du facteur de croissance des fibroblastes (FGFR)
Des dérivés de 6-(4-bromophényl)pyrimidine-2,4(1H,3H)-dione ont été rapportés pour inhiber la voie de signalisation du FGFR, qui est cruciale dans divers types de tumeurs . Les inhibiteurs du FGFR constituent une stratégie attrayante pour la thérapie anticancéreuse, et les dérivés de ce composé ont montré des activités puissantes contre les FGFR1, 2 et 3, offrant une voie pour le développement de nouveaux agents thérapeutiques contre le cancer .
Agents neuroprotecteurs et anti-neuro-inflammatoires
Le composé a fait partie de la synthèse de nouveaux hybrides triazole-pyrimidine, qui sont explorés comme agents neuroprotecteurs et anti-neuro-inflammatoires potentiels. Ces hybrides ont montré une promesse significative dans la réduction de l'expression des marqueurs associés au stress du réticulum endoplasmique et à l'apoptose dans les cellules neuronales .
Activité antimicrobienne
Des dérivés de pyrimidine, y compris ceux dérivés de this compound, ont été synthétisés et évalués pour leurs activités antimicrobiennes. Ces composés ont montré une excellente activité contre une gamme de micro-organismes, soulignant leur potentiel en tant qu'agents antimicrobiens .
Activité antitumorale
La recherche s'est également concentrée sur la synthèse de dérivés de pyrimidine polysubstitués contenant la partie this compound pour évaluer l'activité antiproliférative contre diverses lignées cellulaires tumorales humaines. Ces études visent à développer des médicaments antitumoraux plus efficaces .
Études de relation structure-activité (SAR)
Le composé est utilisé dans des études de SAR pour comprendre la relation entre la structure chimique des dérivés de pyrimidine et leur activité biologique. Cette recherche est cruciale pour la conception rationnelle de nouveaux composés avec une efficacité thérapeutique accrue .
Conception et optimisation des médicaments
En raison de sa polyvalence structurelle, this compound sert d'intermédiaire clé dans la conception et l'optimisation des médicaments ciblant diverses maladies. Ses dérivés sont utilisés pour créer des composés avec des poids moléculaires plus faibles, ce qui est bénéfique pour les processus d'optimisation ultérieurs .
Études de docking moléculaire
Les dérivés du composé sont souvent utilisés dans des études de docking moléculaire pour prédire l'orientation d'un médicament au sein d'une enzyme ou d'un récepteur cible. Ces études aident à prédire l'affinité de liaison et l'activité du médicament, ce qui est essentiel pour le développement de médicaments .
Mécanisme D'action
Target of Action
Similar pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase that plays a crucial role in cell cycle progression .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit cdk2, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .
Analyse Biochimique
Biochemical Properties
6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione and CDKs involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent cell cycle progression .
Cellular Effects
The effects of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation by disrupting the CDK-mediated signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDKs, leading to enzyme inhibition. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site . Furthermore, 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDKs and prolonged anti-proliferative effects . Degradation products may form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and suppresses tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes . Additionally, the compound may interact with cofactors such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the compound’s localization and accumulation within tissues, influencing its therapeutic efficacy and toxicity profile .
Subcellular Localization
The subcellular localization of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, post-translational modifications such as phosphorylation may direct the compound to specific cellular compartments, enhancing its efficacy in targeting key signaling pathways .
Propriétés
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLHYVBZXVJFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257906 | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33166-95-9 | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


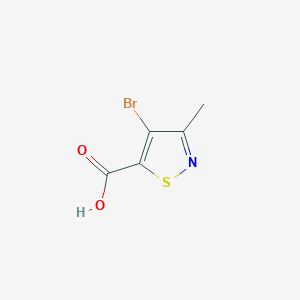

![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)
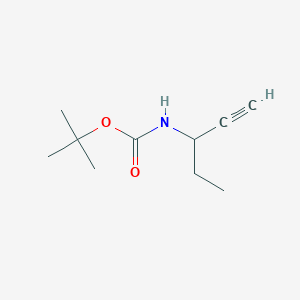
![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)
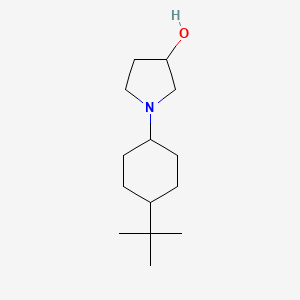
![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)
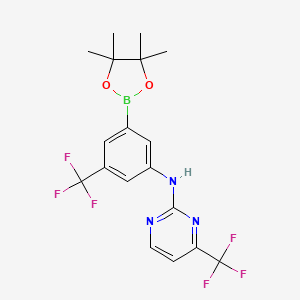

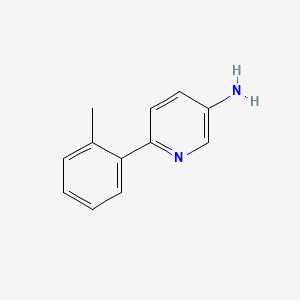

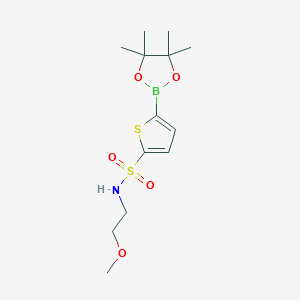
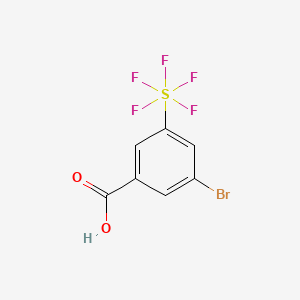
![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)
